molecular formula C17H22N2O3 B14269754 7-Nitro-3-(octyloxy)quinoline CAS No. 138797-32-7

7-Nitro-3-(octyloxy)quinoline

Cat. No.: B14269754
CAS No.: 138797-32-7
M. Wt: 302.37 g/mol
InChI Key: IKGUJTQPTMGPHB-UHFFFAOYSA-N
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Description

7-Nitro-3-(octyloxy)quinoline is a synthetically designed quinoline derivative of significant interest in chemical research and development. The core quinoline structure, a fusion of benzene and pyridine rings, provides a versatile scaffold that is widely utilized in pharmaceuticals, dyes, and material science . This specific compound features strategic substitutions: a nitro group at the 7-position and an octyloxy chain at the 3-position. The electron-withdrawing nitro group is a common pharmacophore known to influence the electronic properties of the quinoline core and has been associated with cytotoxic activity in other nitro-substituted quinoline derivatives . The extended octyloxy chain contributes significant lipophilicity, which can enhance membrane permeability and influence the compound's interaction with biological targets or organic materials; a similar long alkoxy chain was a critical functional group in the anti-asthmatic agent TA-270 . Researchers value this compound as a key intermediate for further synthetic modification, including reduction of the nitro group to an amine for access to more complex molecular architectures . Its potential research applications span the exploration of new therapeutic agents, the development of organic ligands for metal complexes, and the synthesis of advanced functional materials. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138797-32-7

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

7-nitro-3-octoxyquinoline

InChI

InChI=1S/C17H22N2O3/c1-2-3-4-5-6-7-10-22-16-11-14-8-9-15(19(20)21)12-17(14)18-13-16/h8-9,11-13H,2-7,10H2,1H3

InChI Key

IKGUJTQPTMGPHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CN=C2C=C(C=CC2=C1)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic Characterization of 7 Nitro 3 Octyloxy Quinoline and Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of a compound. chemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying specific functional groups. For 7-Nitro-3-(octyloxy)quinoline, the key functional groups are the quinoline (B57606) ring system, the nitro (NO₂) group, and the octyloxy ether chain.

The aromatic quinoline ring would exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1625-1430 cm⁻¹ region. scialert.net The C-H in-plane bending vibrations are expected in the 1250-1000 cm⁻¹ range. spectroscopyonline.com

The nitro group is characterized by two strong and distinct absorption bands. researchgate.net The asymmetric stretching vibration of the NO₂ group is expected to appear in the 1570-1500 cm⁻¹ range, while the symmetric stretching vibration would be observed between 1370-1320 cm⁻¹. scialert.netresearchgate.net The presence of these two intense peaks is a strong indicator of a nitro functional group. researchgate.net

The octyloxy group would be identified by the C-H stretching vibrations of its methylene (B1212753) (CH₂) and methyl (CH₃) groups, which typically appear in the 2950-2850 cm⁻¹ region. A characteristic C-O stretching vibration for the ether linkage is expected in the range of 1275–1200 cm⁻¹.

A hypothetical data table for the expected FT-IR absorption bands is presented below.

Table 1: Predicted FT-IR Characteristic Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
> 3000 Medium-Weak Aromatic C-H Stretch
2950-2850 Strong Aliphatic C-H Stretch (Octyl chain)
1570-1500 Strong Asymmetric NO₂ Stretch
1625-1430 Medium-Variable Aromatic C=C and C=N Stretch
1370-1320 Strong Symmetric NO₂ Stretch
1275-1200 Strong Aryl-O-Alkyl C-O Stretch (Ether)

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the scattering of light from a laser source. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the symmetric vibrations of the quinoline ring system would be prominent. The symmetric stretching of the nitro group is also expected to be clearly visible, typically around 1350 cm⁻¹. In nitrophenol isomers, the symmetric stretching of the nitro group has been observed around 1333-1343 cm⁻¹. spectrabase.com The aliphatic chain would show C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals would be expected for the protons on the quinoline ring and the protons of the octyloxy chain.

The protons on the quinoline ring (H2, H4, H5, H6, H8) would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. chemicalbook.com The electron-withdrawing nitro group at position 7 would significantly deshield the adjacent protons (H6 and H8), causing their signals to shift downfield. The proton at H8 is often the most downfield due to the influence of the nearby nitrogen atom in the quinoline ring. The ether linkage at position 3 would influence the chemical shifts of H2 and H4.

The octyloxy chain protons would appear in the upfield region (δ 0.8-4.5 ppm). The terminal methyl (CH₃) group would likely be a triplet around δ 0.9 ppm. The methylene (CH₂) groups would show as multiplets, with the methylene group attached to the oxygen atom (O-CH₂) being the most deshielded and appearing as a triplet around δ 4.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ ppm) Multiplicity
Quinoline Protons 7.0 - 9.0 Doublets, Multiplets
O-CH₂ (Octyl) ~ 4.2 Triplet
(CH₂)₆ (Octyl) 1.3 - 1.8 Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, a total of 17 distinct carbon signals would be expected (9 for the quinoline core and 8 for the octyloxy chain).

The carbons of the quinoline ring would resonate in the δ 110-160 ppm range. The carbon bearing the nitro group (C7) and the carbon attached to the ether oxygen (C3) would have their chemical shifts significantly affected. Based on data for 7-nitroquinoline (B188568), the chemical shifts for the quinoline carbons can be estimated. The octyloxy chain carbons would appear in the upfield region (δ 14-70 ppm), with the carbon attached to the oxygen (O-CH₂) resonating around δ 68-70 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ ppm)
Quinoline Carbons 110 - 160
O-C H₂ (Octyl) 68 - 70
(C H₂)₆ (Octyl) 22 - 32

| C H₃ (Octyl) | ~ 14 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., HMQC, HMBC)

2D NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton is attached to which carbon in both the quinoline ring and the octyloxy chain. For example, it would show a cross-peak between the O-CH₂ protons (~δ 4.2 ppm) and the O-CH₂ carbon (~δ 69 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the O-CH₂ protons of the octyloxy chain to the C3 carbon of the quinoline ring, confirming the position of the ether linkage. It would also help to differentiate the isomeric protons and carbons on the nitro-substituted ring by observing long-range couplings. For example, the H8 proton would show a correlation to the C7 carbon (three-bond coupling), and the H6 proton would show correlations to C7 and C5.

The application of these 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the structure of this compound.

Electronic Spectroscopy and Photoelectron Spectroscopy

Electronic and photoelectron spectroscopy are indispensable tools for probing the electronic structure of molecules. These methods provide information on electronic transitions, elemental composition, chemical states, and ionization energies, which are fundamental to understanding the properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. uomustansiriyah.edu.iqlibretexts.org In aromatic systems like quinoline, the primary electronic transitions observed are π → π* and n → π*. ufrgs.brscielo.br

The electronic spectrum of the parent quinoline molecule shows characteristic absorption bands that are influenced by the presence of substituents. researchgate.net The introduction of a nitro group (-NO₂), which is strongly electron-withdrawing, and an octyloxy group (-OC₈H₁₇), which is electron-donating, into the quinoline ring system at the 7- and 3-positions, respectively, is expected to significantly modify the absorption profile of this compound.

π → π Transitions*: These high-intensity absorptions arise from the excitation of electrons in the delocalized π-system of the quinoline ring. The presence of both electron-donating and electron-withdrawing groups enhances conjugation and typically causes a bathochromic shift (a shift to longer wavelengths) of these bands. uomustansiriyah.edu.iqui.ac.id Studies on other substituted quinolines confirm that such functionalization leads to red-shifted absorption maxima. scielo.br

n → π Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π orbital. They are typically of lower intensity than π → π* transitions and are also sensitive to substitution. ufrgs.brscielo.br

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is predicted to show complex bands, with contributions from both the substituted quinoline core and the chromophoric nitro group. For comparison, studies on other nitro-substituted and alkoxy-substituted quinolines provide insight into the expected absorption maxima. scielo.brnih.gov

Table 1: Representative UV-Vis Absorption Data for Analogous Quinoline Derivatives This table presents data from similar compounds to infer the expected spectral properties of this compound.

Compound/Class Solvent λ_max (nm) Transition Type Reference
Quinoline Various ~270-320 π → π* scielo.br
Substituted Quinolines Dichloromethane ~290-320 π → π* scielo.br
Substituted Quinolines Dichloromethane ~320-450 (shoulder) n → π* scielo.br

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition of a material and the chemical states of the constituent atoms. wikipedia.orgthermofisher.com By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. malvernpanalytical.com The binding energy of these electrons is characteristic of the element and its chemical environment. ltschem.comionoptika.com

For this compound, XPS analysis would confirm the presence of carbon, nitrogen, and oxygen and provide detailed information about the functional groups.

Carbon (C 1s) : The C 1s spectrum would be complex, with multiple peaks corresponding to carbons in different chemical environments: the aromatic carbons of the quinoline ring, the aliphatic carbons of the octyl chain, and the carbon atom bonded to the ether oxygen (C-O). The C-O bond typically appears at a higher binding energy than C-C/C-H bonds.

Nitrogen (N 1s) : The N 1s spectrum is particularly informative. It would show distinct signals for the nitrogen atom in the quinoline ring and the nitrogen in the nitro group (-NO₂). The nitro group nitrogen has a significantly higher binding energy (typically >405 eV) due to its high oxidation state, clearly distinguishing it from the heterocyclic nitrogen (typically ~400 eV). researchgate.netsci-hub.se

Oxygen (O 1s) : The O 1s spectrum would show separate peaks for the oxygen atoms in the nitro group (O-N=O) and the ether linkage (C-O-C). These different chemical environments result in measurable shifts in binding energy. numberanalytics.com

Table 2: Expected Binding Energies in XPS for this compound This table provides estimated binding energy ranges based on data from analogous functional groups.

Element Core Level Functional Group Expected Binding Energy (eV) Reference
Nitrogen N 1s Nitro (-NO₂) 406.4 - 406.8 researchgate.net
Nitrogen N 1s Quinoline Ring (-N=) ~398.7 sci-hub.se
Carbon C 1s C-C, C-H (Aliphatic/Aromatic) ~285.0
Carbon C 1s C-O (Ether) ~286.0 numberanalytics.com
Carbon C 1s C-N (Aromatic) ~286.5
Oxygen O 1s C-O (Ether) ~533.0 numberanalytics.com

Photoemission Spectroscopy for Electronic Structure and Ionization Energies

Photoemission Spectroscopy (PES), which includes XPS and Ultraviolet Photoelectron Spectroscopy (UPS), provides direct information about the electronic structure and ionization energies of a molecule's valence orbitals. royalsocietypublishing.orgroyalsocietypublishing.orgalbany.edu The analysis of the valence band spectrum, typically measured with He I or He II radiation, reveals the energies of the molecular orbitals (MOs). cnr.it

For this compound, the valence spectrum would be a superposition of features from the quinoline ring, the nitro group, and the octyloxy chain.

Valence Bands : The spectrum would show a series of bands corresponding to the ionization of various π and σ orbitals. cnr.it The lone pair electrons on the quinoline nitrogen and the oxygen atoms would also give rise to distinct features in the spectrum. royalsocietypublishing.orgcnr.it Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental PES to assign the spectral features to specific molecular orbitals. cnr.itunits.itmdpi.com

Studies of quinoline itself show that the first ionization potential is 8.63 eV, corresponding to the HOMO. cnr.it The introduction of substituents on this compound will shift this value and alter the shape of the subsequent bands.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. mdpi.comnih.gov

For this compound, HRMS is the definitive method for confirming its elemental composition (C₁₇H₂₂N₂O₃). The technique can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 3: Theoretical HRMS Data for this compound

Molecular Formula Nominal Mass (Da) Monoisotopic (Exact) Mass (Da)

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edunih.gov It is ideal for analyzing mixtures, identifying individual components, and providing structural information through their mass spectra. madison-proceedings.comresearchgate.net A GC-MS analysis of a reaction mixture could be used to identify this compound and any related byproducts or isomers. chemicalbook.com

The mass spectrum of this compound would display a molecular ion peak (M⁺˙) and a series of fragment ions resulting from the breakdown of the parent molecule in the ion source. nist.gov The fragmentation pattern serves as a molecular fingerprint. Expected fragmentation pathways include:

Alpha-cleavage of the ether: Loss of the octyl chain is a very common pathway for ethers, leading to a prominent peak.

Loss of the nitro group: Fragmentation involving the loss of ·NO₂ (46 Da) or ·NO (30 Da) is characteristic of nitroaromatic compounds.

Fragmentation of the quinoline ring: The stable heterocyclic ring can also break apart to produce characteristic smaller ions. nih.gov

Table 4: Predicted Key Fragments in the GC-MS Analysis of this compound This table outlines plausible fragmentation pathways and the corresponding m/z values.

Fragment Ion (Loss from M⁺˙) m/z of Fragment Description
[M - C₈H₁₇]⁺ 205 Loss of the octyl radical via ether cleavage.
[M - OC₈H₁₇]⁺ 191 Loss of the octyloxy radical.
[M - NO₂]⁺ 272 Loss of the nitro group.
[M - C₈H₁₆]⁺˙ 206 McLafferty rearrangement of the octyl chain.
[C₉H₆N(NO₂)]⁺˙ 174 Ion corresponding to 7-nitroquinoline after loss of the side chain and rearrangement.

Table of Compounds

Compound Name
This compound
Quinoline
4-chloroquinoline (B167314)
4-aminoquinoline
4-amino-7-chloroquinoline

Advanced Imaging and Diffraction Techniques for Material Characterization

Advanced imaging and diffraction techniques provide unparalleled insights into the solid-state properties of materials. These methods are crucial for controlling and engineering the macroscopic properties of a substance by understanding its microscopic and crystallographic features.

Powder X-ray diffraction (p-XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. By bombarding a powdered sample with X-rays and analyzing the diffraction pattern, one can obtain information about the crystal system, space group, and unit cell dimensions. This data is vital for identifying crystalline phases, determining sample purity, and understanding the packing of molecules in the solid state.

While specific p-XRD data for this compound is not publicly available, the analysis of analogous quinoline derivatives demonstrates the utility of this technique. For instance, the crystalline structures of several novel quinoline derivatives have been successfully characterized using p-XRD. These studies reveal the crystal system, space group, and refined unit-cell parameters, which are fundamental to understanding the material's properties. cambridge.orgnih.govresearchgate.netcambridge.org

For example, the analysis of a newly synthesized N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative showed that it crystallizes in an orthorhombic system. cambridge.org In another study, a 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline compound was found to have a monoclinic crystal system. researchgate.netcambridge.org

The table below presents representative p-XRD data for two different quinoline analogues, illustrating the type of information obtained from such analyses.

Compound NameCrystal SystemSpace GroupUnit Cell ParametersReference
N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinolineOrthorhombicFdd2a = 33.053(7) Å, b = 41.558(9) Å, c = 5.841(1) Å cambridge.org
2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinolineMonoclinicP21/na = 20.795(8) Å, b = 7.484(2) Å, c = 10.787(2) Å, β = 93.96(2)° researchgate.netcambridge.org

These examples underscore the power of p-XRD in providing detailed crystallographic information for the broader class of quinoline compounds, which would be equally applicable to the study of this compound.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface topography and internal microstructure of materials at high magnification.

Scanning Electron Microscopy (SEM) provides detailed images of the sample's surface by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's topography and composition. For quinoline-based materials, SEM can be used to study the morphology of synthesized powders, thin films, or nanoparticles, revealing details about particle size, shape, and aggregation.

Transmission Electron Microscopy (TEM) , in contrast, involves passing a beam of electrons through an ultrathin specimen. This technique provides extremely high-resolution images of the internal structure of the material. In the context of quinoline derivatives, TEM has been used to characterize the size and morphology of nanocatalysts, such as tin oxide nanoparticles, employed in their synthesis. oiccpress.com For instance, TEM analysis can confirm the nanoscale dimensions and shape of these particles, which is crucial for their catalytic activity. oiccpress.com In another application, TEM was used to characterize the spherical shape and nanoscale size of silver nanoparticles grafted onto chitosan-quinoline Schiff bases. researchgate.net

The data obtained from electron microscopy is often qualitative (images of morphology) but can also be quantitative, for example, by providing particle size distributions.

Atom Probe Tomography (APT) is a state-of-the-art materials analysis technique that provides three-dimensional atomic-scale chemical mapping. While it is a highly specialized technique, it offers unparalleled detail about the spatial distribution of different elements within a material. In this method, a sharp, needle-shaped specimen is subjected to a high electric field, causing individual atoms to be evaporated from the surface. A position-sensitive detector records the arrival time and position of these ions, allowing for the reconstruction of a 3D atomic map of the material.

Although no specific applications of APT to this compound or its close analogues are documented in the available literature, the technique holds significant potential. For complex organic molecules, APT could be used to:

Investigate the distribution of the nitro group and the octyloxy chain within a sample, providing insights into potential phase segregation or the formation of molecular domains.

Analyze the composition of any impurities or dopants at the nanoscale.

Study the interface between the quinoline derivative and other materials in a composite or device.

The application of APT to organic and molecular materials is a growing field, and its use would represent a cutting-edge approach to understanding the nanoscale chemistry of this compound and related compounds.

Computational and Theoretical Investigations of 7 Nitro 3 Octyloxy Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool in modern chemistry for predicting and understanding the behavior of molecules at the atomic and electronic levels. These in silico methods allow for the detailed investigation of molecular properties that can be difficult or impossible to measure experimentally. For a molecule like 7-Nitro-3-(octyloxy)quinoline, which combines a rigid aromatic core with a flexible alkyl chain and electron-withdrawing and -donating groups, these calculations can provide invaluable insights into its structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying medium to large-sized organic molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally more efficient than traditional wave-function-based methods. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining reliable results that correlate well with experimental data.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. For this compound, this process would involve exploring the potential energy surface to find the global minimum and other low-energy conformers. The long, flexible octyloxy chain introduces significant conformational freedom. The orientation of this chain relative to the quinoline (B57606) ring, as well as the orientation of the nitro group, would be systematically varied to identify the most energetically favorable structures.

This optimization process provides key geometric parameters. While specific values for this compound are unavailable, studies on similar quinoline derivatives show that DFT calculations can predict bond lengths and angles with high accuracy, often in good agreement with experimental data from X-ray crystallography. For instance, the planarity of the quinoline ring system and the dihedral angles defining the orientation of the substituents would be determined.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC7-N (nitro)~1.48 Å
Bond LengthC3-O (oxy)~1.36 Å
Bond LengthO-C (octyl)~1.43 Å
Bond AngleC6-C7-C8~120°
Dihedral AngleC4-C3-O-C(octyl)Varies with conformer
Dihedral AngleC6-C7-N-OVaries with conformer

Note: This table is for illustrative purposes only and does not represent actual calculated data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the electron-donating octyloxy group would likely raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy. This combination would be expected to result in a relatively small HOMO-LUMO gap, suggesting potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.5
HOMO-LUMO Gap4.0

Note: This table is for illustrative purposes only and does not represent actual calculated data.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the molecule's electron density surface.

Different colors on the MEP map represent different values of electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the oxygen of the octyloxy group, making these sites potential hydrogen bond acceptors. The hydrogen atoms on the quinoline ring and potentially the region around the nitrogen atom in the ring might show positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds, lone pairs, etc.). This method allows for the quantitative evaluation of intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer.

Computational vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. After optimizing the molecular geometry, a frequency calculation can be performed to determine the normal modes of vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

These calculations not only predict the frequencies of vibrational bands but also their intensities, aiding in the assignment of complex experimental spectra. For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H stretching of the alkyl chain and the aromatic ring, the N-O stretching of the nitro group, the C-O stretching of the ether linkage, and various vibrations of the quinoline core. Comparing these calculated frequencies (often scaled by a small factor to correct for approximations in the theory) with an experimental IR or Raman spectrum would provide a detailed confirmation of the molecule's structure.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
Asymmetric Stretching-NO₂~1550
Symmetric Stretching-NO₂~1350
Aromatic C-H StretchingQuinoline Ring~3050-3150
Aliphatic C-H StretchingOctyl Chain~2850-2960
C-O-C StretchingEther Linkage~1250

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Ab Initio Methods for Electronic Properties (e.g., Hartree-Fock, Møller–Plesset Perturbation Theory)

Ab initio methods are foundational in quantum chemistry for approximating the electronic structure of molecules without reliance on empirical data. Hartree-Fock (HF) theory provides a starting point by approximating the many-electron wavefunction as a single Slater determinant, offering a basic understanding of orbital energies and electron distribution. However, HF neglects electron correlation, which is crucial for accurate property prediction.

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that systematically improves upon the HF approximation by treating electron correlation as a perturbation. github.ioq-chem.comjussieu.frnumberanalytics.com Second-order Møller-Plesset (MP2) theory is a commonly used level of theory that captures a significant portion of the electron correlation energy, making it valuable for optimizing molecular geometries and calculating interaction energies. q-chem.comnih.gov

For a molecule like this compound, these methods would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, considering the planarity of the quinoline ring and the conformational flexibility of the octyloxy chain.

Calculate Electronic Energy: Provide a quantitative measure of the molecule's stability.

Analyze the Wavefunction: Investigate the distribution of electrons and predict molecular properties like the dipole moment.

In studies of related nitroaromatic compounds, ab initio calculations have been essential for understanding their structure and reactivity. nih.gov For this compound, MP2 calculations would be particularly important for accurately describing the non-covalent interactions that influence the conformation of the octyloxy tail and its interaction with the quinoline core.

Table 1: Application of Ab Initio Methods to Quinoline Derivatives
MethodPrimary ApplicationExpected Insights for this compoundReference
Hartree-Fock (HF)Initial geometry optimization, wavefunction approximation.Provides a baseline electronic structure and orbital description. jussieu.fr
Møller-Plesset Perturbation Theory (MP2)Incorporation of electron correlation, improved energy and geometry calculations.More accurate prediction of geometry, especially the octyloxy chain conformation, and interaction energies. q-chem.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for investigating the electronic excited states of molecules. researchgate.netchemrxiv.org It is particularly effective for calculating properties related to UV-Vis absorption and emission spectra. researchgate.net TD-DFT offers a balance of computational cost and accuracy, making it suitable for medium-to-large organic molecules like this compound. chemrxiv.org

Application of TD-DFT to this compound would yield critical data on:

Vertical Excitation Energies: The energy required to promote an electron from a ground state orbital to an excited state orbital without a change in geometry, corresponding to the absorption maxima (λmax).

Oscillator Strengths: A measure of the probability of a particular electronic transition, which relates to the intensity of absorption peaks.

Nature of Electronic Transitions: Identification of the molecular orbitals involved in the excitation (e.g., HOMO to LUMO transitions).

Studies on other nitro-substituted quinolines and aromatic systems using DFT and TD-DFT have shown that the nitro group significantly influences the electronic structure. mdpi.com The Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the quinoline fragment and extends to the electron-withdrawing nitro group, reflecting its electrophilic nature. mdpi.com The Highest Occupied Molecular Orbital (HOMO), conversely, is typically delocalized over the π-conjugated aromatic system. mdpi.com This separation of HOMO and LUMO is characteristic of intramolecular charge transfer (ICT) transitions. For this compound, TD-DFT would likely predict low-energy electronic transitions with significant ICT character, driven by the electron-withdrawing nitro group and the π-system of the quinoline ring.

Table 2: Predicted Electronic Properties from TD-DFT for Nitroaromatic Compounds
PropertyDescriptionExpected Finding for this compoundReference
Excitation Energy (λmax)Corresponds to the wavelength of maximum UV-Vis absorbance.Prediction of absorption bands, likely influenced by the nitro and octyloxy groups. nih.govnih.gov
Oscillator StrengthRelates to the intensity of the absorption peak.Quantifies the probability of key electronic transitions. faccts.de
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.A relatively small gap, indicating potential for high reactivity and visible light absorption. nih.gov
Orbital CharacterLocalization of frontier molecular orbitals (HOMO, LUMO).HOMO likely on the quinoline ring; LUMO likely delocalized onto the nitro group, indicating a charge-transfer state. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.orgosti.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules. nih.gov For a molecule like this compound, with its long, flexible octyloxy side chain, MD simulations are indispensable for exploring its vast conformational space. rsc.org

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most populated shapes and orientations of the octyloxy chain relative to the rigid quinoline ring.

Solvent Effects: Understanding how the molecule's conformation and dynamics change in different solvent environments (e.g., water vs. a nonpolar solvent).

Interaction Dynamics: In biological contexts, MD simulations can model the binding of the molecule to a receptor, revealing the stability of the complex and key intermolecular interactions. nih.gov

Studies on similar molecules with long alkyl chains show that these chains can significantly influence properties like solubility and binding affinity through their dynamic behavior. rsc.org For this compound, MD simulations would be crucial for understanding how the flexibility of the octyloxy group affects its ability to interact with biological targets, providing a dynamic picture that complements the static information from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of compounds with their biological activity or other properties. researchgate.net These models are a cornerstone of cheminformatics and are widely used in drug discovery to predict the activity of new compounds and guide the design of more potent molecules. allsubjectjournal.com

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that represent the physicochemical properties of a molecule. chemrxiv.org For this compound, a wide range of descriptors would be calculated:

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (like DFT), these include properties such as HOMO and LUMO energies, dipole moment, and atomic charges. mdpi.comchnpu.edu.ua These descriptors relate to the molecule's electronic character and reactivity. bioline.org.br

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and molar refractivity, which relates to polarizability.

In QSAR studies of various quinoline derivatives, descriptors related to energy (HOMO/LUMO), electrostatic interactions, and lipophilicity have been shown to be critical for predicting biological activity. uran.ua The nitro group in this compound would strongly influence electronic descriptors, while the long octyloxy chain would dominate lipophilicity-related descriptors like logP.

Once descriptors are calculated for a series of related compounds, statistical methods are used to build a predictive model. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that are particularly powerful. dovepress.comnih.gov These methods generate 3D contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. dovepress.com

CoMFA: Calculates steric and electrostatic fields around the molecules. The resulting contour maps highlight where bulky groups (steric field) or charged groups (electrostatic field) would increase or decrease activity.

CoMSIA: Extends the CoMFA approach by calculating additional fields, typically including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

For a series of analogues of this compound, a CoMFA/CoMSIA analysis would likely show that the electrostatic properties around the nitro group are critical for activity, while the steric and hydrophobic properties of the octyloxy chain would define its interactions within a binding pocket. Such models provide invaluable guidance for designing new derivatives with enhanced potency. nih.gov

Derivation of Quantum Chemical and Topological Molecular Descriptors

Mechanistic Insights from Computational Studies on Reaction Pathways

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy barriers. researchgate.net For this compound, computational studies could explore various reaction pathways, including its synthesis and potential metabolic transformations.

For instance, the synthesis of quinoline derivatives often involves cyclization reactions. chemrj.org Computational modeling could be used to compare different potential synthetic routes, identifying the most energetically favorable pathway and predicting potential side products. Furthermore, the nitro group is a common site for metabolic reduction in biological systems. Quantum chemical calculations could model the stepwise reduction of the 7-nitro group to a nitroso, hydroxylamino, and finally an amino group. These studies would calculate the activation energies for each step, providing a detailed understanding of the molecule's metabolic fate and the potential formation of reactive intermediates. Such insights are crucial for understanding both the efficacy and potential toxicity of the compound.

Reaction Mechanisms and Chemical Transformations Involving 7 Nitro 3 Octyloxy Quinoline

Reaction Pathways of Nitration in Quinoline (B57606) Systems

The introduction of a nitro group onto the quinoline scaffold is a classic example of electrophilic aromatic substitution. However, the reactivity and orientation of this substitution are heavily influenced by the reaction conditions and the electronic nature of the quinoline ring itself.

The quinoline ring system is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the benzene ring remains relatively electron-rich and is the preferred site for electrophilic substitution. uomustansiriyah.edu.iqresearchgate.net

Under strongly acidic conditions, such as those used for nitration (e.g., a mixture of nitric acid and sulfuric acid), the nitrogen atom of the quinoline ring is protonated to form the quinolinium ion. stackexchange.com This protonation further deactivates the pyridine ring and strongly directs incoming electrophiles to the benzene ring. stackexchange.com The substitution typically occurs at the C-5 and C-8 positions, as these positions are most activated and the resulting carbocation intermediates (Wheland intermediates) are most stable. uomustansiriyah.edu.iquop.edu.pkscribd.com The reaction proceeds through a doubly charged intermediate, which results in a significantly slower reaction rate compared to naphthalene. stackexchange.com

Figure 1. Resonance structures of the quinolinium ion, illustrating the deactivation of the pyridine ring towards electrophilic attack.

The choice of nitrating agent and catalyst is crucial in controlling the regioselectivity of the nitration of quinoline and its derivatives.

Mixed Acid (HNO₃/H₂SO₄): This is the most common nitrating agent. Under these conditions, quinoline is protonated, and nitration occurs predominantly at the 5- and 8-positions of the benzene ring. uop.edu.pkscribd.com The ratio of 5-nitro to 8-nitro isomers can be influenced by the reaction temperature and the precise acid composition. stackexchange.com

Quinoline N-oxides: Nitration of quinoline N-oxides offers an alternative pathway. In this case, the N-oxide can be nitrated at the 4- or 8-position in the presence of mixed acid. rsc.org The regioselectivity depends on whether the N-oxide is protonated. jst.go.jp A metal-free method using tert-butyl nitrite (B80452) has been developed for the regioselective C-3 nitration of quinoline N-oxides. rsc.orgresearchgate.net

Catalytic Nitration: Various catalysts have been explored to improve the efficiency and selectivity of quinoline nitration. For instance, zinc(II) has been used as a catalyst for the direct synthesis of nitroquinolines. researchgate.net Copper catalysts have been employed for the nitration of 8-amidoquinolines. sci-hub.se

The following table summarizes the effect of different nitrating conditions on the regioselectivity of quinoline nitration.

Nitrating Agent/CatalystSubstrateMajor Product(s)Reference(s)
Fuming HNO₃ / Fuming H₂SO₄Quinoline5-Nitroquinoline (B147367) and 8-Nitroquinoline uop.edu.pkscribd.com
Mixed Acid (HNO₃/H₂SO₄)Quinoline 1-Oxide4-Nitroquinoline 1-Oxide or 5- and 8-Nitroquinoline 1-Oxide rsc.orgjst.go.jp
tert-Butyl NitriteQuinoline N-Oxides3-Nitroquinoline N-Oxides rsc.orgresearchgate.net
Zinc(II)Quinoline DerivativesNitroquinolines researchgate.net
Copper Catalyst / tert-Butyl Nitrite8-Amidoquinolines5-Nitro-8-amidoquinolines sci-hub.se

The presence of an octyloxy group at the 3-position of the quinoline ring significantly influences its reactivity towards electrophilic aromatic substitution. The octyloxy group is an ortho-, para-directing and activating substituent due to the lone pair of electrons on the oxygen atom, which can be delocalized into the aromatic ring through resonance.

In the case of 3-(octyloxy)quinoline, the activating effect of the octyloxy group will compete with the deactivating effect of the nitrogen atom in the pyridine ring. However, since electrophilic substitution on the quinoline ring under acidic conditions preferentially occurs on the benzene ring, the primary influence of the 3-octyloxy group will be on the positions of this ring. The electron-donating nature of the octyloxy group will increase the electron density of the entire quinoline system, potentially making it more reactive than unsubstituted quinoline.

For the nitration to yield 7-nitro-3-(octyloxy)quinoline, the nitro group is introduced at the C-7 position. This is consistent with the ortho-, para-directing effect of the octyloxy group at C-3, which would activate the C-2 and C-4 positions in the pyridine ring and the C-5 and C-7 positions in the benzene ring. The substitution at C-7 is favored due to the deactivation of the pyridine ring.

Role of Nitrating Agents and Catalysts in Regioselective Nitration

Chemical Transformations of the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo various chemical transformations, most notably reduction to an amino group.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst and a source of hydrogen.

Catalysts: A variety of metal catalysts are effective for the reduction of nitroquinolines, including palladium, platinum, and nickel. uop.edu.pkgoogle.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The catalyst's activity can be influenced by the support and the presence of activators or poisons. google.com

Hydrogen Source: The most common source of hydrogen is hydrogen gas (H₂). The reaction is typically carried out in a pressure vessel. Alternatively, transfer hydrogenation can be employed, using a hydrogen donor such as hydrazine (B178648) monohydrate or formic acid in the presence of a suitable catalyst. acs.org

Reaction Conditions: The reduction is usually performed in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) at room temperature or with gentle heating. google.com The reaction is generally clean and provides high yields of the corresponding aminoquinoline.

A study on the reduction of 5-nitroquinoline using CuO as a reusable solid reagent and hydrazine monohydrate as the hydrogen donor demonstrated 100% conversion and selectivity to 5-aminoquinoline (B19350) in just 10 minutes. acs.org Another method describes the reduction of nitroquinolines to aminoquinolines in mild conditions using stannous chloride, with yields up to 86%. nih.gov

The following table provides examples of catalytic hydrogenation methods for the reduction of nitroquinolines.

Nitroquinoline SubstrateCatalystHydrogen SourceProductYield (%)Reference(s)
5-NitroquinolineCuOHydrazine monohydrate5-Aminoquinoline100 acs.org
NitroquinolinesStannous Chloride-Aminoquinolinesup to 86 nih.gov
5-NitroquinolinePalladiumHydrogen gas5-Aminoquinoline dihydrochloride>85 google.com

Metal-Mediated and Heterogeneous Reductions (e.g., CuO catalysis)

Nucleophilic Aromatic Substitution (SNAr) Activated by the Nitro Group

In nitroquinolines, the nitro group facilitates the displacement of a leaving group (like a halogen) or even a hydrogen atom by a nucleophile. nih.gov The reaction generally proceeds faster than other substitution types due to the significant stabilization of the intermediate Meisenheimer complex by the nitro group. nih.gov

Examples of SNAr reactions on nitro-activated quinoline systems include:

The reaction of a 4-chloroquinoline (B167314) derivative with a phenol (B47542) to form a phenoxy-quinoline linkage.

The direct amination of nitroquinolines, where a hydrogen atom is substituted by an amine nucleophile (a process known as Vicarious Nucleophilic Substitution of Hydrogen, or VNS). nih.govnih.govmdpi.com This reaction often occurs at positions activated by the nitro group. nih.govmdpi.com

The regiochemistry of these substitutions can be influenced by the size of the incoming nucleophile and the specific reaction conditions. nih.gov

Table 2: Nucleophilic Aromatic Substitution on Nitro-Activated Quinolines

Nucleophile Leaving Group Position of Substitution Typical Conditions Product Type
Amines, Alkoxides, Thiols Halogen Activated positions (ortho/para to -NO₂) Heating in polar aprotic solvents (e.g., DMF, DMSO). Substituted quinoline
Carbazole Anion Hydrogen (VNS) C7 (on an 8-nitroquinoline) tert-BuOK, THF, reflux. nih.govmdpi.com 7-amino-substituted quinoline derivative
2-Fluoro-4-nitrophenol Chlorine C4 Refluxing in chlorobenzene (B131634) with a base (e.g., DIPEA). 4-phenoxy-substituted quinoline

Chemical Transformations of the Octyloxy Chain

The octyloxy ether group at the 3-position of the quinoline ring can also undergo specific chemical transformations, primarily involving the cleavage of the ether linkage.

Cleavage and Derivatization of Alkoxy Ethers for Further Functionalization

The cleavage of aryl alkyl ethers, such as the octyloxy group on the quinoline core, is a common strategy to unmask a hydroxyl group for subsequent derivatization. This transformation is typically achieved under strong acidic conditions.

Common reagents for ether cleavage include:

Hydrobromic acid (HBr): Often used in acetic acid, HBr is a favored agent for deblocking ether protecting groups. google.com

Strong Protic Acids: Other strong acids can also facilitate the cleavage of the C–O bond in ethers. libretexts.org

The mechanism of acid-catalyzed ether cleavage involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (like Br⁻) on the adjacent carbon atom of the alkyl chain, leading to the formation of an alcohol (in this case, a hydroxyquinoline) and an alkyl halide (octyl bromide).

Once the 3-hydroxyquinoline (B51751) derivative is formed, the hydroxyl group can be used as a handle for further functionalization, such as esterification, etherification, or conversion to other functional groups, allowing for the synthesis of a diverse range of analogs.

Reactions Involving the Quinoline Core

The quinoline ring system itself is susceptible to both electrophilic and nucleophilic attack, although the reactivity is heavily influenced by the existing substituents.

Electrophilic and Nucleophilic Reactions on the Quinoline Heterocycle

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. Such reactions typically require vigorous conditions and substitution occurs preferentially on the benzene ring portion of the heterocycle, at positions C-5 and C-8. uop.edu.pk The presence of the electron-withdrawing 7-nitro group and the electron-donating 3-octyloxy group in this compound will further modulate the regioselectivity of any potential electrophilic attack. The octyloxy group would activate the ring, while the nitro group would deactivate it. For instance, nitration of quinoline itself with fuming nitric and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pk

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is electron-deficient and thus more susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. uop.edu.pkresearchgate.net If the C-2 position is blocked, substitution tends to occur at C-4. uop.edu.pk The presence of the strong electron-withdrawing nitro group at C-7 enhances the electrophilicity of the entire ring system, making it more prone to nucleophilic attack, as discussed in the SNAr section.

Table 3: General Reactivity of the Quinoline Core

Reaction Type Preferred Position(s) Influence of Substituents
Electrophilic Substitution C-5, C-8 Activating groups direct, deactivating groups hinder. Requires vigorous conditions. uop.edu.pk
Nucleophilic Substitution C-2, C-4 Electron-withdrawing groups on the benzene ring facilitate attack on the pyridine ring. uop.edu.pkresearchgate.net

Functionalization and Derivatization at Different Positions of the Quinoline Scaffold

The chemical scaffold of this compound presents multiple sites for functionalization and derivatization, enabling the synthesis of a diverse range of analogues. The presence of the electron-withdrawing nitro group, the electron-donating octyloxy group, and the quinoline nitrogen atom influences the reactivity of the heterocyclic and carbocyclic rings. Key transformations can be targeted at the nitro group, the quinoline nitrogen, and various carbon positions (C-2, C-4, C-6, and C-8) through several reaction mechanisms.

One of the most direct and valuable transformations of the this compound scaffold is the reduction of the nitro group to an amino group. This conversion to 7-amino-3-(octyloxy)quinoline opens up a vast array of subsequent derivatization chemistries. A common method for this reduction involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. This transformation is generally high-yielding and clean. Another effective method for the reduction of nitroarenes is the use of zerovalent iron (ZVI) under anoxic conditions, which has been shown to reduce cyclic nitramines. nih.gov

The electron-withdrawing nature of the nitro group at the 7-position significantly activates the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group (C-6 and C-8). This facilitates reactions such as Vicarious Nucleophilic Substitution (VNS), a powerful method for the C-H functionalization of electron-deficient aromatic compounds. For instance, the amination of various nitroquinolines using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base like potassium tert-butoxide (t-BuOK) proceeds with high regioselectivity and yield to introduce an amino group at the ortho position relative to the nitro group. researchgate.net This methodology could be applied to this compound to synthesize 8-amino-7-nitro-3-(octyloxy)quinoline.

The quinoline ring can also undergo functionalization at the C-2 and C-4 positions. The C-2 position of quinoline N-oxides can be selectively functionalized through copper-catalyzed amination. nih.gov While this requires prior oxidation of the quinoline nitrogen to the N-oxide, it provides a route to introduce amino functionalities at a position that is otherwise difficult to functionalize directly. The C-4 position of certain nitroquinolones has been shown to be highly active for nucleophilic substitution, allowing for the introduction of various functional groups such as alkoxy and alkylthio moieties. mdpi.com

Furthermore, transition metal-catalyzed C-H activation represents a modern and efficient strategy for the regioselective functionalization of quinolines. nih.gov While the electronic and steric effects of the substituents on this compound would dictate the precise regioselectivity, rhodium-catalyzed C-H activation has been successfully employed for the C-C bond formation in various quinoline systems. rsc.org The presence of the octyloxy group at the C-3 position may also influence the regioselectivity of such reactions. mdpi.com

The table below summarizes potential derivatization reactions for this compound based on established methodologies for related quinoline structures.

Position Reaction Type Reagents and Conditions Potential Product Citation
7-NO₂ReductionH₂, Pd/C, solvent (e.g., Ethyl Acetate)7-Amino-3-(octyloxy)quinoline
7-NO₂ReductionZerovalent Iron (ZVI), anoxic conditions7-Amino-3-(octyloxy)quinoline nih.gov
C-8Vicarious Nucleophilic Amination1,1,1-trimethylhydrazinium iodide (TMHI), t-BuOK, DMSO8-Amino-7-nitro-3-(octyloxy)quinoline researchgate.net
N1Oxidation to N-oxidem-Chloroperbenzoic acid (mCPBA), solvent (e.g., 1,2-dichloroethane)This compound N-oxide
C-2 (of N-oxide)Copper-Catalyzed AminationAmine source, Copper catalyst2-Amino-7-nitro-3-(octyloxy)quinoline N-oxide nih.gov
C-2/C-4C-H Activation/ArylationAryl source, Rhodium catalyst, oxidantAryl-substituted-7-nitro-3-(octyloxy)quinoline nih.govrsc.org

Exploration of 7 Nitro 3 Octyloxy Quinoline in Materials Science and Non Pharmacological Applications

Quinoline (B57606) Derivatives in Advanced Materials

Quinoline and its derivatives are integral to materials science, finding utility in a wide array of applications from medicine and electronics to dyes and catalysts. researchgate.netresearchgate.net Their versatile nature stems from a bicyclic structure containing a nitrogen atom, which imparts specific electronic characteristics. nih.gov The continuous development of new synthetic methods, including multicomponent reactions, has broadened the scope of accessible quinoline structures, paving the way for novel materials with tailored properties. rsc.orgrsc.org These materials are significant in fields requiring specific light-emitting, sensory, or protective functionalities.

Development of Chemical Sensors and Probes

Quinoline derivatives are widely employed in the creation of chemical sensors and probes, largely due to their inherent fluorescence and ability to interact with various analytes. mdpi.combohrium.com The quinoline structure provides a rigid and fluorescent backbone that can be chemically modified to enhance selectivity and sensitivity towards specific ions or molecules. rsc.org For instance, the nitrogen atom in the quinoline ring can coordinate with metal ions, leading to changes in the compound's fluorescence properties, which forms the basis of detection. mdpi.com

Derivatives of 8-aminoquinoline (B160924) are particularly noteworthy as fluorescent probes for zinc ions (Zn²⁺), demonstrating good selectivity and biocompatibility. mdpi.com The design of these sensors often involves incorporating a receptor unit that binds the target analyte and a transducer that signals this binding event, frequently through a change in fluorescence. mdpi.com Researchers have successfully designed quinoline-based fluorescent sensors for the detection of other metal ions as well, such as Fe³⁺, by modifying the quinoline fluorophore to achieve high selectivity and sensitivity. rsc.org The development of these sensors is crucial for applications in environmental monitoring and biological imaging. mdpi.comrsc.org

Applications in Dyes, Pigments, and Optical Materials

The inherent spectroscopic properties of quinoline derivatives make them valuable components in the formulation of dyes, pigments, and various optical materials. bohrium.com The electronic structure of the quinoline ring system allows for strong absorption and, in many cases, emission of light, which can be tuned by chemical modification. tandfonline.com This tunability allows for the creation of materials with specific colors and photoluminescent behaviors.

Cyanine dyes containing quinoline moieties, for example, exhibit strong absorption across the visible and infrared spectrum, a property that is influenced by the length of the carbon chain connecting the heterocyclic rings. nih.gov These dyes have historical and ongoing applications due to their high molar extinction coefficients and stability. nih.gov Furthermore, quinoline derivatives have been engineered for use as visible light photoinitiators in polymerization processes. By modifying the quinoline skeleton, researchers have developed dyes that absorb light in the visible region and can initiate polymerization with high efficiency, comparable to commercial photoinitiators. mdpi.com The development of such materials is driven by the need for new dyes and pigments in industries ranging from textiles to advanced optical devices. bohrium.com

Incorporation into Polymeric Materials and Functionalized Scaffolds

Quinoline derivatives are incorporated into polymeric materials and functionalized scaffolds to impart specific properties such as thermal stability, solubility, and photo-responsiveness. acs.org The rigid and aromatic nature of the quinoline unit can enhance the mechanical and thermal properties of polymers. For instance, fully aromatic quinoline-based polymers have been synthesized that exhibit improved solubility without compromising their high softening and decomposition temperatures. acs.org

Researchers have also developed methods to graft quinoline derivatives onto various substrates to create functionalized surfaces. For example, quinoline-based polybenzoxazines have been coated onto cotton fabrics to create hydrophobic surfaces for oil-water separation and onto mild steel for corrosion protection. tandfonline.com Furthermore, the incorporation of quinoline derivatives as dopants in polymer matrices like polycarbonate and polystyrene has been explored for optical and optoelectronic applications. These doped polymers can exhibit efficient photoluminescence, with the potential for use in devices such as polymer-based light-emitting diodes (LEDs). researchgate.net The ability to integrate quinoline functionalities into larger macromolecular structures opens up possibilities for creating advanced materials with tailored performance characteristics. nih.gov

Photophysical Applications and Luminescent Properties

The photophysical properties of quinoline derivatives, particularly their luminescence, are a key area of research for applications in optoelectronics and as fluorescent probes. dntb.gov.uanih.govnih.gov The fluorescence of quinoline compounds can be significantly influenced by the nature and position of substituents on the quinoline ring. unesp.br For example, the introduction of an amino group can dramatically increase the fluorescence quantum yield compared to the unsubstituted quinoline or a nitro-substituted derivative. unesp.br

The luminescent properties of these compounds are also sensitive to their environment, such as the polarity of the solvent, a phenomenon known as solvatochromism. unesp.br This property is valuable for creating materials that can act as sensors for their local environment. Researchers have synthesized various quinoline derivatives that emit light across the visible spectrum, from blue to green, with high quantum yields. nih.gov These materials are being investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent labels in biological imaging. nih.govnih.gov The development of novel quinoline-based fluorophores with high efficiency and stability is an active area of research with significant potential for technological applications. dntb.gov.ua

The optical properties of quinoline derivatives, including their absorption and emission of light, are governed by electronic transitions between different energy levels within the molecule. scielo.br These properties can be studied in both solution and the solid state, and they are often influenced by the surrounding environment. rhhz.net In solution, the polarity of the solvent can affect the energy of the ground and excited states, leading to shifts in the absorption and fluorescence spectra. unesp.br

The primary electronic transitions in quinoline derivatives are typically π-π* and n-π* transitions. scielo.br The π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense and occur at shorter wavelengths. The n-π* transitions, involving the promotion of a non-bonding electron (often from the nitrogen atom) to a π* antibonding orbital, are typically less intense and occur at longer wavelengths. scielo.br In the solid state, intermolecular interactions, such as π-π stacking, can lead to further shifts in the absorption and emission spectra compared to the solution phase. rhhz.net Understanding these optical properties and the underlying electronic transitions is crucial for the design of new quinoline-based materials for applications in optoelectronics and sensing. tandfonline.com

Corrosion Inhibition Studies on Metal Surfaces

Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. researchgate.netbohrium.comdntb.gov.ua Their inhibitory action is attributed to the presence of heteroatoms (like nitrogen) and π-electrons in their structure, which facilitate their adsorption onto the metal surface. researchgate.netnajah.edu This adsorption forms a protective film that isolates the metal from the corrosive medium.

The effectiveness of a quinoline derivative as a corrosion inhibitor is influenced by the presence and nature of substituent groups on the quinoline ring. researchgate.net Polar substituents such as nitro (–NO2), hydroxyl (–OH), and amino (–NH2) groups can enhance the adsorption process and the stability of the protective film. researchgate.net Studies have shown that the inhibition efficiency of these compounds generally increases with their concentration. bohrium.comnajah.edu The mechanism of inhibition often involves a mixed-type behavior, where the quinoline derivatives suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comnajah.edu The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. bohrium.comnajah.edu

Engineering of Quinoline-Based Architectures for Specific Functions

The engineering of quinoline-based architectures for specific functions in materials science hinges on the ability to control the molecule's properties through synthetic chemistry. Quinoline derivatives are key components in the creation of materials for optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their excellent electron transport properties, high thermal stability, and significant photoluminescence performance. mdpi.com The development of complex, functional quinoline-based systems relies on predictable synthetic pathways and a deep understanding of structure-property relationships.

The modification of the quinoline core with various functional groups is a primary strategy for tailoring material properties. The electronic nature, size, and position of these substituents directly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate the material's bandgap, absorption, and emission spectra. chalmers.se

In 7-Nitro-3-(octyloxy)quinoline, the two substituents exemplify this strategy:

The 7-Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group lowers both the HOMO and LUMO energy levels of the quinoline system. This modification can enhance the electron-accepting (n-type) character of the material, which is desirable for applications in organic transistors and as acceptor components in OPVs. Studies on other nitro-quinolines, such as 7-methyl-8-nitroquinoline (B1293703), demonstrate that nitration is a feasible synthetic step to functionalize the quinoline ring. brieflands.com

The 3-(Octyloxy) Group (-OC₈H₁₇): This long alkyl ether chain serves multiple purposes. Electronically, the oxygen atom acts as a weak electron-donating group. Physically, the eight-carbon chain significantly enhances solubility in common organic solvents, which is crucial for the solution-based processing of thin films for electronic devices. researchgate.net Furthermore, the flexible alkyl chain can influence the solid-state packing of the molecules, affecting charge carrier mobility and the formation of ordered mesophases like liquid crystals. researchgate.net

By combining these opposing electronic influences—an electron-withdrawing group and an electron-donating group—a "push-pull" system can be created within the molecule, often leading to a smaller bandgap and a red-shift in absorption and emission spectra. The potential redox, absorption, and emission properties of quinoline derivatives can be effectively tailored by such appropriate substitutions on the quinoline ring. scielo.br

Table 1: Influence of Substitution on the Properties of Quinoline Derivatives This table presents data on related quinoline compounds, illustrating how different substituents affect their photophysical properties.

CompoundKey SubstituentsMax. Absorption (λ_abs, nm)Max. Emission (λ_em, nm)Stokes Shift (nm)Source
8-octyloxy-4-[4-(octyloxy)phenyl]quinoline8-octyloxy, 4-aryl~280, ~350~400~50 scielo.br, scielo.br
6-methoxy-2-(4-methoxyphenyl)-4-(aryl)quinoline6-methoxy, 2-aryl, 4-aryl~290, ~350~410~60 scielo.br

This is an interactive table. Click on the headers to sort the data.

Conjugated polymers that incorporate quinoline units are of significant interest for organic electronics. mdpi.com These materials combine the desirable electronic characteristics of the quinoline moiety with the processability and mechanical flexibility of polymers. researchgate.net The synthesis of these systems typically relies on modern cross-coupling reactions.

A key synthetic strategy for creating such polymers is the Stille or Suzuki polymerization. mdpi.comwhiterose.ac.uk For a molecule like this compound to be used as a monomer in these reactions, it would first need to be functionalized with reactive groups, such as halogens (e.g., bromine or iodine) or organometallic moieties (e.g., stannanes or boronic esters).

A hypothetical pathway to a conjugated polymer could involve:

Dihalogenation: Introduction of two halogen atoms onto the this compound core at positions suitable for polymerization, for example, at the C2 and C6 positions.

Polymerization: A palladium-catalyzed cross-coupling reaction, such as a Stille reaction, between the dihalogenated quinoline monomer and a distannylated comonomer (e.g., a bis(trimethylstannyl)thiophene). This would create an alternating copolymer with quinoline and thiophene (B33073) units. mdpi.com

The resulting donor-acceptor (D-A) polymer, with the electron-donating thiophene and the electron-accepting nitro-quinoline unit, would be expected to have a low optical bandgap, making it potentially suitable for organic solar cells. chalmers.sewhiterose.ac.uk The octyloxy side chains would ensure solubility for device fabrication from solution.

Hybrid materials can be formed by integrating quinoline derivatives with other material classes. For example, quinoline-functionalized ligands can be coordinated to metal centers or used to modify the surface of nanoparticles, creating hybrid materials with combined optical, electronic, or catalytic properties.

The integration of functional molecules into well-ordered nanostructures is a cornerstone of bottom-up materials design. Quinoline derivatives, particularly those bearing long alkyl chains like this compound, are well-suited for this purpose.

The octyloxy chain can promote self-assembly through van der Waals interactions, leading to the formation of ordered structures. Research on other alkoxy-substituted quinolines has shown that these molecules can exhibit liquid crystalline (mesomorphic) behavior. researchgate.net For instance, thiacalix scbt.comarene scaffolds appended with quinoline units bearing n-octyloxy terminal chains have been shown to stabilize columnar liquid crystal phases. researchgate.net This indicates that the octyloxy group on the this compound could potentially drive the formation of nematic or smectic phases, which are useful for applications in displays and sensors.

Furthermore, quinoline-based molecules can be used to functionalize the surface of inorganic nanoparticles. For example, ligands containing octyloxy groups have been used in the synthesis of metal oxide nanoparticles, where the organic shell controls particle growth and dispersibility. acs.org By extension, this compound could be designed as a surface ligand for nanoparticles (e.g., gold, copper, or quantum dots), imparting its specific electronic and optical properties to the resulting hybrid nanomaterial. acs.orgresearchgate.net

Future Research Trajectories and Innovations in Nitroquinoline Chemistry

Development of Novel and Efficient Synthetic Routes to 7-Nitro-3-(octyloxy)quinoline and its Analogues

The synthesis of quinoline (B57606) derivatives has traditionally been a focal point of organic chemistry. scielo.br Future efforts are increasingly directed towards the development of novel and more efficient synthetic pathways that offer higher yields, greater selectivity, and improved atom economy.

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like quinoline derivatives in a single step from three or more starting materials. unesp.brresearchgate.net MCRs are advantageous for their operational simplicity and ability to generate diverse molecular libraries. researchgate.net For instance, the synthesis of various quinoline derivatives has been achieved through MCRs catalyzed by Lewis acids such as Niobium Pentachloride (NbCl₅). unesp.br Future research will likely focus on discovering new catalysts and reaction conditions to broaden the scope and efficiency of MCRs for producing this compound and its structural relatives.

Another area of active development is the direct functionalization of the quinoline core. researchgate.net This includes methods like direct amination via nucleophilic substitution of hydrogen (VNS), which has been studied in electron-deficient nitroquinolines. nih.gov Such strategies avoid the need for pre-functionalized starting materials, thus simplifying the synthetic sequence. researchgate.net The application of these direct functionalization techniques to introduce the octyloxy group at the 3-position and the nitro group at the 7-position of the quinoline ring represents a key challenge and a significant opportunity for innovation.

Furthermore, the exploration of transition metal-catalyzed cross-coupling reactions continues to be a fruitful area of research. These reactions offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high precision. Adapting these methods for the specific synthesis of this compound could lead to more controlled and higher-yielding processes.

Synthetic ApproachKey FeaturesPotential for this compound
Multicomponent Reactions (MCRs) One-pot synthesis, operational simplicity, molecular diversity. unesp.brresearchgate.netEfficient assembly of the core quinoline structure with desired substituents.
Direct C-H Functionalization Avoids pre-functionalization, increases atom economy. researchgate.netStreamlined introduction of the octyloxy and nitro groups onto the quinoline scaffold.
Transition Metal Catalysis High selectivity and efficiency for bond formation. Precise and controlled synthesis with potentially high yields.

Advancements in Characterization Techniques for In-Depth Structural and Electronic Analysis

A thorough understanding of the structure-property relationships of this compound and its analogues is crucial for their rational design and application. Future research will leverage advanced characterization techniques to provide deeper insights into their molecular and electronic structures.

High-resolution mass spectrometry (HRMS) and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be indispensable tools for confirming the chemical structures of newly synthesized nitroquinoline derivatives. unesp.brnih.gov Two-dimensional NMR techniques, such as NOESY, have been instrumental in determining the regioselectivity of nitration reactions on the quinoline system.

To probe the electronic properties, UV-Vis absorption and fluorescence spectroscopy are employed. researchgate.net These techniques can reveal how substituents on the quinoline ring influence the molecule's photophysical properties, such as absorption and emission maxima, and fluorescence quantum yields. unesp.brresearchgate.net For example, the presence of an amino group at position 6 of the quinoline backbone has been shown to significantly increase fluorescence quantum yields. unesp.br Investigating the effect of the nitro and octyloxy groups on the photophysical properties of the quinoline core will be a key area of future study.

Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT calculations can provide valuable information on molecular orbitals (HOMO and LUMO), energy gaps, and other electronic parameters, which are critical for understanding the reactivity and potential applications of these compounds in areas like material science. researchgate.netmdpi.com

Characterization TechniqueInformation GainedRelevance to this compound
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition. nih.govUnambiguous confirmation of the synthesized compound's identity.
Multinuclear & 2D NMR Spectroscopy Detailed structural information and connectivity of atoms. nih.govElucidation of the exact substitution pattern on the quinoline ring.
UV-Vis and Fluorescence Spectroscopy Electronic transitions and photophysical properties. unesp.brresearchgate.netUnderstanding the impact of substituents on optical and electronic behavior.
Density Functional Theory (DFT) Molecular orbital energies, electronic structure. researchgate.netmdpi.comPredicting reactivity and guiding the design of new materials.

Integration of Predictive Modeling and Machine Learning in Nitroquinoline Design and Synthesis

The integration of predictive modeling and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials discovery. researchgate.netplos.org These computational tools can accelerate the design of novel nitroquinoline derivatives with desired properties and predict the outcomes of chemical reactions, thereby reducing the need for extensive trial-and-error experimentation.

Machine learning models are being developed to predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution on quinoline rings. researchgate.netdoaj.org By training on large datasets of known reactions, these models can learn the complex interplay of factors that govern reaction outcomes and predict the most likely site of functionalization for a new substrate. doaj.org This capability would be invaluable for designing synthetic routes to specific isomers of nitro- and octyloxy-substituted quinolines.

Furthermore, ML algorithms can be used to predict the properties of virtual compounds before they are synthesized. plos.org By establishing quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), these models can screen large virtual libraries of nitroquinoline analogues to identify candidates with promising characteristics for specific applications. For example, ML models have been used to predict the corrosion inhibition efficiency of pyridine-quinoline compounds. scispace.com

The use of generative models, such as Generative Adversarial Networks (GANs), combined with Reinforcement Learning (RL), offers a powerful approach to designing novel molecules with optimized properties for applications in areas like organic photovoltaics. researchgate.net As these computational tools become more sophisticated and accessible, their integration into the workflow of nitroquinoline chemistry will undoubtedly lead to faster and more efficient discovery cycles.

Expanding the Scope of Non-Pharmacological Applications and Material Science Innovations

While quinoline derivatives have a rich history in medicinal chemistry, future research on this compound and its analogues is expected to increasingly focus on their non-pharmacological applications, particularly in material science. researchgate.net The unique electronic and photophysical properties of the quinoline scaffold make it an attractive building block for a variety of functional materials. researchgate.net

One area of significant potential is in the development of organic electronic devices. unesp.br The fluorescence properties of quinoline derivatives suggest their possible use as dyes in applications such as organic light-emitting diodes (OLEDs). scielo.brunesp.br The ability to tune the emission color and efficiency by modifying the substituents on the quinoline ring is a key advantage. scielo.br

Nitroquinoline derivatives are also being explored for their potential in creating novel materials with specific optical or electronic properties. For instance, the combination of a quinoline ring with other functional moieties can lead to materials with interesting photochromic or nonlinear optical properties. scielo.br The presence of a nitro group, which is a strong electron-withdrawing group, can significantly influence the electronic characteristics of the molecule, making it suitable for applications in sensors or as a component in charge-transfer materials. mdpi.com

Innovations in material science are constantly seeking new molecules with tailored properties. hexapb.comresearchgate.net The versatility of the quinoline system, combined with the ability to introduce a wide range of functional groups like the nitro and octyloxy moieties, positions these compounds as promising candidates for future materials discovery. researchgate.net For example, new active packaging technologies are leveraging material science to mitigate the formation of nitrosamines, a field where understanding the chemistry of nitro compounds is crucial. ondrugdelivery.com

Sustainable and Green Chemical Processes for Nitroquinoline Production and Functionalization

The principles of green and sustainable chemistry are becoming increasingly important in the chemical industry. unibe.chrsc.org Future research in nitroquinoline chemistry will be heavily influenced by the need to develop more environmentally friendly production and functionalization methods. itrcweb.org

A key focus will be on the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that are recyclable and based on abundant, non-toxic metals. unibe.chiau.ir For example, syntheses of quinoline derivatives have been reported using water as a solvent, which is a significant improvement over traditional organic solvents. nih.gov The use of magnetic nanoparticles as catalyst supports allows for easy recovery and reuse of the catalyst, further enhancing the sustainability of the process. nih.gov

Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. chemicalbook.com The application of microwave irradiation in the synthesis of nitroquinolines has been shown to be effective. chemicalbook.com

Furthermore, there is a growing interest in moving away from stoichiometric reagents to catalytic processes, which minimizes waste generation. researchgate.net The development of catalytic nitration methods that avoid the use of large excesses of strong acids would be a major step forward in the sustainable production of this compound. The broader goal is to design chemical processes that have a minimal environmental footprint throughout their entire lifecycle, from the choice of starting materials to the final product. itrcweb.org

Green Chemistry PrincipleApplication in Nitroquinoline Synthesis
Use of Greener Solvents Employing water or ionic liquids to replace hazardous organic solvents. iau.irnih.gov
Recyclable Catalysts Utilizing catalysts on magnetic nanoparticles for easy separation and reuse. nih.gov
Energy Efficiency Implementing microwave-assisted synthesis to reduce reaction times and energy input. chemicalbook.com
Atom Economy Developing catalytic methods to minimize waste from stoichiometric reagents. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for preparing 7-Nitro-3-(octyloxy)quinoline, and what reaction conditions optimize yield?

The synthesis typically involves nitration and alkylation steps. For nitration, regioselective nitration of 3-(octyloxy)quinoline at the 7-position can be achieved using mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the nitro derivative . Alkylation of quinoline precursors (e.g., 3-hydroxyquinoline) with octyl bromide requires phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in a biphasic solvent system (toluene/water) under reflux. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the nitro group (δ 8.5–9.0 ppm for aromatic protons adjacent to NO₂) and octyloxy chain (δ 3.8–4.2 ppm for -OCH₂-).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) coupled with ESI-MS detect molecular ions at m/z 332.2 [M+H]⁺, with fragmentation patterns confirming the nitro and alkoxy substituents .
  • FT-IR : Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1250 cm⁻¹ (C-O-C stretch) validate functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (N95/P100) if aerosolization occurs .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Incompatible with strong acids/bases, which may induce decomposition .
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in polar solvents be resolved?

Conflicting reports may arise from solvent purity or trace metal contaminants. Systematic stability studies under controlled conditions (e.g., degassed DMSO vs. non-degassed) using UV-Vis spectroscopy (λmax ~350 nm) can monitor nitro group reduction. Additives like EDTA (1 mM) mitigate metal-catalyzed degradation. Accelerated stability testing (40°C/75% RH for 14 days) with LC-MS quantifies degradation products (e.g., quinoline-3-ol from nitro group loss) .

Q. What strategies improve regioselectivity in the nitration of 3-(octyloxy)quinoline derivatives?

Regioselectivity is influenced by electronic and steric effects. Computational modeling (DFT) predicts nitration at the 7-position due to electron-donating octyloxy groups activating the para position. Experimental validation using directing groups (e.g., temporary protection of the 3-position with acetyl) further enhances selectivity. Alternative nitrating agents (e.g., AcONO₂ in AcOH) reduce side reactions compared to traditional mixed acids .

Q. How does the octyloxy chain impact the compound’s bioavailability in antimicrobial assays?

The octyloxy group enhances lipophilicity (logP ~3.5), improving membrane permeability. However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation with cyclodextrins or lipid nanoparticles. Comparative studies with shorter alkoxy chains (e.g., methoxy vs. octyloxy) using MIC assays against S. aureus and E. coli reveal a balance between permeability and solubility .

Q. What are the environmental implications of this compound, and how can its ecotoxicity be assessed?

The nitro group raises concerns about persistence and bioaccumulation. OECD 301F biodegradability tests (28-day aerobic conditions) and Daphnia magna acute toxicity assays (48-hr LC₅₀) are recommended. Computational QSAR models predict moderate toxicity (EC₅₀ ~10 mg/L), but empirical validation is critical due to potential nitro-reduction metabolites .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., HPLC vs. NMR purity assays) and controlled replicate experiments .
  • Experimental Design : Use factorial design (DoE) to optimize reaction parameters (temperature, catalyst loading) and minimize batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.